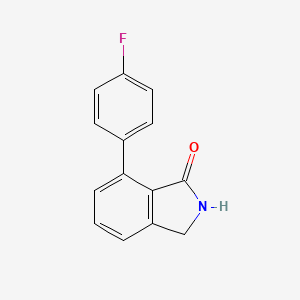
7-(4-Fluorophényl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Fluorophenyl)isoindolin-1-one is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Fluorophenyl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Fluorophenyl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le Cancer: Inhibition de CDK7
Les isoindolin-1-ones, y compris « 7-(4-Fluorophényl)isoindolin-1-one », ont été étudiées comme inhibiteurs potentiels de la kinase dépendante des cyclines 7 (CDK7), qui joue un rôle crucial dans la régulation du cycle cellulaire et la transcription. Dans une étude récente, les isoindolin-1-ones ont montré une forte affinité de liaison et une stabilité dans les simulations de dynamique moléculaire, ce qui indique leur potentiel en tant qu'agents anticancéreux efficaces, en particulier contre le cancer du sein .
Applications antibactériennes: Papier à cigarette antiseptique
Les isoindolin-1-ones ont montré une activité antibactérienne significative, qui peut être utilisée dans le développement de papier à cigarette antiseptique. Cette application est particulièrement pertinente pour les produits Heat Not Burning (HNB), où le maintien de l'hygiène est crucial. Les propriétés bactériostatiques des composés suggèrent un potentiel pour des applications antimicrobiennes plus larges .
Pharmacocinétique et conception de médicaments
Les propriétés pharmacocinétiques des isoindolin-1-ones sont prometteuses, avec des qualités supérieures à celles des inhibiteurs de CDK7 connus. Cela comprend des profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) favorables, ce qui en fait des candidats appropriés pour les processus de développement de médicaments ultérieurs .
Chimio-informatique: Docking moléculaire et criblage
Les isoindolin-1-ones sont utilisées en chimio-informatique pour le criblage virtuel et les études de docking moléculaire. Ces composés ont été criblés virtuellement contre une bibliothèque de molécules pour identifier celles ayant des affinités de liaison élevées, ce qui aide au développement rapide de nouveaux agents thérapeutiques .
Science des matériaux: Revêtements antimicrobiens
Les propriétés antibactériennes des isoindolin-1-ones peuvent être appliquées dans la science des matériaux pour créer des revêtements antimicrobiens. Ces revêtements pourraient être utilisés dans les dispositifs médicaux, l'emballage alimentaire et d'autres surfaces où la contamination bactérienne est un problème .
Chimie computationnelle: Études de théorie de la fonctionnelle de la densité (DFT)
Les études DFT des isoindolin-1-ones ont révélé des valeurs élevées de douceur globale et des valeurs basses de dureté globale et de potentiel chimique. Ces résultats sont indicatifs de la réactivité chimique des composés et de leur potentiel d'interaction avec les cibles biologiques .
Mécanisme D'action
Target of Action
The primary target of 7-(4-Fluorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
7-(4-Fluorophenyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, up to -10.1 kcal/mol, indicating strong interactions with CDK7 . The amino acid residues LYS139 and LYS41 majorly contribute to the binding interactions .
Biochemical Pathways
The interaction of 7-(4-Fluorophenyl)isoindolin-1-one with CDK7 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetic properties of 7-(4-Fluorophenyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed high values of global softness and low values of global hardness and chemical potential, indicating it is a chemically reactive soft molecule .
Result of Action
The result of the action of 7-(4-Fluorophenyl)isoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth . This makes it a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor .
Analyse Biochimique
Biochemical Properties
7-(4-Fluorophenyl)isoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme that regulates the cell cycle and transcription, making it a valuable target for cancer therapy. The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues such as LYS139 and LYS41 . These interactions contribute to the compound’s stability and binding affinity, which are essential for its inhibitory activity.
Cellular Effects
The effects of 7-(4-Fluorophenyl)isoindolin-1-one on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation by interfering with the cell cycle. This inhibition is achieved through the disruption of CDK7 activity, which in turn affects cell signaling pathways and gene expression . Additionally, the compound’s impact on cellular metabolism has been observed, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 7-(4-Fluorophenyl)isoindolin-1-one exerts its effects primarily through the inhibition of CDK7. The compound binds to the active site of the enzyme, forming stable interactions with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a halt in cell cycle progression and reduced transcriptional activity . The compound’s high binding affinity and stability are attributed to its chemical structure, which allows for effective interactions with the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Fluorophenyl)isoindolin-1-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained anti-cancer effects, with minimal degradation observed in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 7-(4-Fluorophenyl)isoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
7-(4-Fluorophenyl)isoindolin-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its inhibitory activity . These metabolic processes are crucial for the compound’s bioavailability and therapeutic effectiveness.
Transport and Distribution
Within cells and tissues, 7-(4-Fluorophenyl)isoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is also influenced by its chemical properties, which allow for efficient cellular uptake and accumulation.
Subcellular Localization
The subcellular localization of 7-(4-Fluorophenyl)isoindolin-1-one is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals play a role in directing the compound to these sites, ensuring its effective action.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLQDFFGQODMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571343 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200049-49-6 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
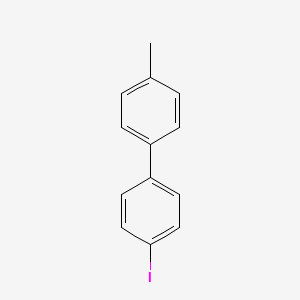


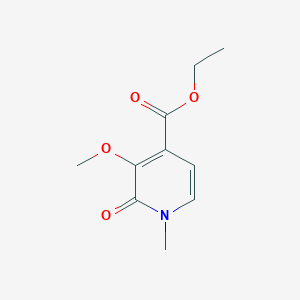
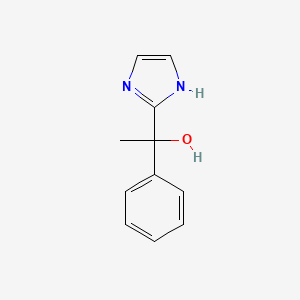
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
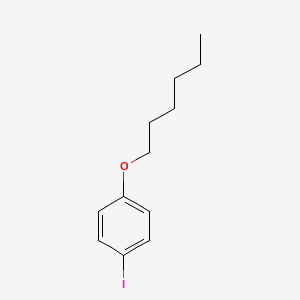
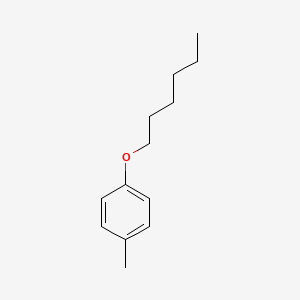
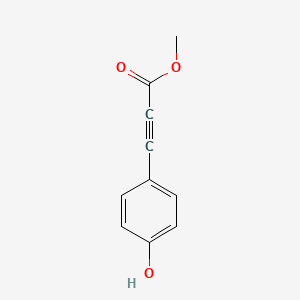

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)



